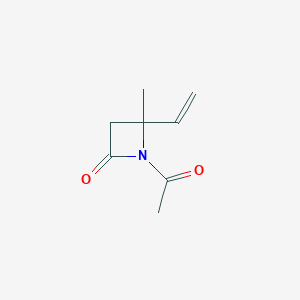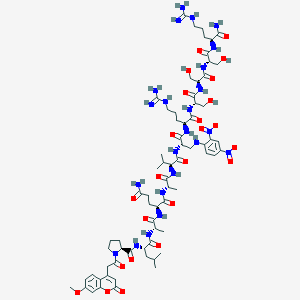
3-(1-Piperidyl)benzylamine
Vue d'ensemble
Description
3-(1-Piperidyl)benzylamine, also known as 3-PBA, is an aliphatic amine compound with a piperidine ring. It is used in a wide range of scientific research and laboratory experiments, including drug discovery, pharmacology, and biochemistry. 3-PBA is a versatile compound that has been used as a reactant in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used as a ligand in the study of enzyme-substrate interactions.
Applications De Recherche Scientifique
Chemokine Receptor Antagonism
3-(1-Piperidyl)benzylamine derivatives, specifically (N-ureidoalkyl)benzylpiperidines, have been identified as potent antagonists for the chemokine receptor CCR3. The chemokine receptor CCR3 is implicated in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. These antagonists exhibit strong binding affinity to CCR3 and effectively inhibit intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands, marking their potential therapeutic application in treating allergic diseases (Willems & IJzerman, 2009).
Antineoplastic Potential
Compounds structurally similar to this compound, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been explored for their antineoplastic properties. These compounds have demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Notably, they exhibit tumor-selective toxicity and can modulate multi-drug resistance. Their mechanism of action includes apoptosis induction, reactive oxygen species generation, and modulation of mitochondrial functions. Moreover, they also display antimalarial and antimycobacterial properties, highlighting their versatile therapeutic potential (Hossain et al., 2020).
Catalysis in Organic Synthesis
This compound derivatives have been noted in the context of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions. These reactions are fundamental in organic synthesis, involving various aromatic, heterocyclic, and aliphatic amines, including piperidine derivatives. The development of recyclable catalyst systems has profound implications for sustainable and cost-effective organic synthesis, paving the way for advancements in pharmaceuticals and materials science (Kantam et al., 2013).
Safety and Hazards
The safety information for 3-(1-Piperidyl)benzylamine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
(3-piperidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSHLVDQOLHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383773 | |
| Record name | 1-[3-(Piperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175696-71-6 | |
| Record name | 3-(1-Piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Piperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(1-piperidyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
